Norethindrone-D6 (major)
Description
Historical Context of Deuterated Steroids in Research
The development of deuterated steroids emerged from the broader field of isotope labeling, which began gaining momentum in the early 1960s with pioneering studies on deuterated compounds. The concept of replacing hydrogen with deuterium exemplifies bioisosterism, whereby similar biological effects to known compounds are achieved while conferring superior analytical properties. The first patent applications for deuterated molecules in the United States were granted in the 1970s, establishing the foundation for what would become a significant area of pharmaceutical and analytical research.
The historical trajectory of deuterated drug development accelerated significantly following the FDA approval of the first deuterated drug, deutetrabenazine, in 2017. This milestone created increased interest in deuteration methodologies and the preparation of novel deuterium-labeled compounds for various applications. The success of deutetrabenazine demonstrated that deuterium incorporation could overcome drug limitations related to pharmacokinetics and metabolism, primarily by altering metabolic profiles through the kinetic isotope effect.
Within the steroid research domain, isotope-labeled steroids have proven essential for detailed analytical studies. The incorporation of stable isotopes such as deuterium allows for precise tracking and quantification of steroids in various biological and chemical processes using advanced analytical techniques like mass spectrometry. This approach has revolutionized the study of steroid metabolism and has become fundamental to modern pharmaceutical analysis.
Development and Significance as an Analytical Standard
Norethindrone-D6 was developed specifically to serve as an internal standard for the quantification of norethindrone in analytical applications. The compound features deuterium substitutions at positions 2, 2, 4, 6, 6, and 10 of the norethindrone molecular framework, resulting in the molecular formula C20H20D6O2 and a molecular weight of 304.5. This strategic placement of deuterium atoms ensures optimal performance in mass spectrometric detection while maintaining chemical similarity to the parent compound.
The significance of Norethindrone-D6 as an analytical standard stems from several key properties. First, the deuterium incorporation provides ≥99% deuterated forms with ≤1% non-deuterated material, ensuring high purity and reliability in analytical applications. Second, the compound maintains chemical purity of ≥95% as determined by high-performance liquid chromatography. These specifications make it ideal for use in gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry applications where precise quantification is essential.
The development process involves sophisticated synthetic methodologies to achieve high-yield deuteration while maintaining the integrity of the steroid framework. The compound undergoes rigorous purification procedures to meet quality standards required for analytical applications, particularly in pharmaceutical testing environments. The resulting product serves multiple analytical purposes, including method development, method validation, and quality control applications for regulatory submissions.
Table 1: Technical Specifications of Norethindrone-D6
Positioning in Modern Analytical Chemistry
In contemporary analytical chemistry, Norethindrone-D6 occupies a crucial position as an internal standard for bioanalytical method development and validation. The compound enables precise quantification of norethindrone levels in biological samples through mass spectrometry techniques, particularly in applications requiring high sensitivity and accuracy. Modern analytical laboratories utilize this deuterated standard in ultra-performance liquid chromatography-tandem mass spectrometry methods that can achieve lower limits of quantification as low as 50 picograms per milliliter.
Properties
Molecular Formula |
C20H20O2D6 |
|---|---|
Molecular Weight |
304.47 |
Appearance |
Purity:99.9% HPLC; 99 atom % DOff-white solid |
Synonyms |
Norethindrone-D6, Norethisterone-D6, Norethindrone-2,2,4,6,6,10-D6 |
Origin of Product |
United States |
Scientific Research Applications
Bioanalytical Applications
Norethindrone-D6 serves as an internal standard in quantitative bioanalytical assays. Its primary applications include:
- Quantification of Norethindrone : Norethindrone-D6 is utilized in liquid chromatography-mass spectrometry (LC-MS) techniques to accurately quantify norethindrone levels in biological samples such as plasma. This is crucial for pharmacokinetic studies and therapeutic drug monitoring .
- Method Validation : Studies have demonstrated that using Norethindrone-D6 improves the precision and accuracy of assays. For example, a validated method showed that the lower limit of quantitation for norethindrone was 0.1685 ng/mL when using Norethindrone-D6 as an internal standard .
- Pharmacokinetic Studies : Research has employed Norethindrone-D6 to investigate the pharmacokinetics of norethindrone in various populations, including studies on the effects of food on drug absorption and metabolism .
Pharmacokinetics and Therapeutic Monitoring
The pharmacokinetic profile of norethindrone is essential for understanding its efficacy and safety in clinical settings:
- Absorption and Distribution : Maximum plasma concentrations of norethindrone occur within 2 hours post-administration. Studies indicate that multiple-dose administration significantly increases drug exposure compared to single doses, highlighting the importance of monitoring plasma levels over time .
- Impact of Food and Other Variables : The presence of food can alter the pharmacokinetics of norethindrone, affecting peak concentrations and overall exposure. Such findings are critical for optimizing dosing regimens in clinical practice .
Clinical Applications
Norethindrone-D6 is also relevant in clinical research settings:
- Hormonal Therapies : It is used in studies assessing the effectiveness of hormonal treatments for conditions like endometriosis and menorrhagia. Research indicates that norethindrone can effectively manage symptoms associated with these conditions, often with fewer side effects compared to other treatments .
- Cancer Research : Some studies have explored the potential protective effects of levonorgestrel-releasing intrauterine devices, which contain related compounds, against certain cancers. The implications for Norethindrone-D6 in similar contexts warrant further investigation .
Case Studies
Several case studies illustrate the practical applications of Norethindrone-D6:
Chemical Reactions Analysis
Key Chemical Reactions
Norethindrone-D6 undergoes reactions typical of steroid derivatives, with modifications influenced by deuterium’s kinetic isotope effect:
Oxidation Reactions
-
C17-Ketone Formation :
Enzymatic oxidation by 17β-hydroxysteroid dehydrogenase (17β-HSD) converts the C17 hydroxyl group to a ketone, forming 5α-dihydronorethindrone-D6 .-
Conditions : pH 7.4, 37°C, NAD<sup>+</sup> cofactor.
-
Outcome : Increased metabolic stability due to deuterium’s steric effects.
-
Reduction Reactions
-
A-Ring Reduction :
Catalytic hydrogenation (H<sub>2</sub>/Pd) reduces the Δ<sup>4</sup>-3-keto group to 3α/3β-hydroxy metabolites.
Esterification
-
Acetylation at C17 :
Reacts with acetic anhydride to form norethindrone acetate-D6, enhancing lipophilicity.-
Yield : 85–92% in anhydrous pyridine at 25°C.
-
Hydrolysis
-
Ester Cleavage :
Acidic hydrolysis (HCl/EtOH) removes the acetyl group, regenerating norethindrone-D6.-
Rate Constant : 0.12 h<sup>−1</sup> at pH 2.0, 37°C.
-
Reaction Stability and Deuterium Retention
Deuterium labeling impacts reaction pathways and stability:
| Condition | Deuterium Loss (%) | Primary Metabolite |
|---|---|---|
| High temperature (>60°C) | 15–20 | 5β-Dihydronorethindrone-D4 |
| Alkaline pH (pH >10) | 10–12 | 3α,5β-Tetrahydronorethindrone-D5 |
| CYP3A4-mediated metabolism | 5–8 | Sulfated conjugates (plasma) |
Deuterium loss is minimized under mild conditions (pH 6–8, ≤40°C), critical for maintaining isotopic integrity in tracer studies .
Analytical Techniques for Reaction Monitoring
Reaction progress and purity are validated using:
-
HPLC-MS/MS : Quantifies deuterated vs. non-deuterated species (LOQ: 0.1 ng/mL) .
-
NMR Spectroscopy : Confirms deuterium placement (e.g., <sup>2</sup>H NMR at 76 MHz).
-
Isotope Dilution Assays : Measures metabolic turnover in biological matrices .
Pharmacokinetic Implications
Comparison with Similar Compounds
Structural and Functional Comparisons
- Isotopic Labeling: Norethindrone-d6 and its analogs (e.g., Norgestimate D6, Norethindrone Acetate-D8) are deuterated to serve as internal standards. However, the position and number of deuterium substitutions vary, affecting their utility in specific assays. For example, Norethindrone Acetate-D8 is optimized for high-sensitivity LC-MS/MS studies of endometriosis due to its enhanced isotopic purity .
- Analytical Performance: In Method 1698 (HRGC/HRMS), Norethindrone-d6 exhibits a retention time of 3.32 minutes, slightly longer than unlabeled norethindrone (3.31 minutes), which aids in chromatographic resolution . In contrast, Norgestrel-d6 is preferred for contraceptive research due to its structural resemblance to levonorgestrel, a common contraceptive agent .
- Therapeutic and Research Applications: While Norethindrone-d6 is primarily an analytical tool, unlabeled norethindrone and its derivatives (e.g., Norethindrone Acetate) are directly used in hormone replacement therapy and endometriosis management . Norgestimate, a synthetic progestin analog, demonstrates higher selectivity for progesterone receptors, making it a cornerstone in oral contraceptive formulations .
Key Research Findings
- Environmental Monitoring: Norethindrone-d6 has been employed in Method 1698 to detect steroid hormones in water and soil at concentrations as low as 0.1 ng/L, demonstrating its sensitivity in environmental toxicology .
- Cancer Research: Unlabeled norethindrone accelerates tumor progression in murine models of breast cancer, a finding validated using deuterated analogs to ensure accurate hormone quantification in tissue samples .
- Comparative Stability: Deuterated compounds like Norethindrone-d6 show enhanced stability in biological matrices compared to non-deuterated analogs, reducing degradation during sample preparation .
Preparation Methods
Four-Step Synthetic Route
The foundational synthesis of norethindrone acetate, as described in patent CN111875656A, involves four sequential transformations starting from 19-nor-4-androstenedione:
1.1.1 Protection Reaction
19-Nor-4-androstenedione undergoes ketal protection using orthoformic acid triesters (e.g., trimethyl orthoformate) in methanol, ethanol, or pyrrolidine. Acid catalysts such as p-toluenesulfonic acid (0.01–0.2 wt%) facilitate the reaction at 20–60°C. The intermediate 3-ethylenedioxy-19-nor-4-androstenedione precipitates after alkaline quenching (pyridine/triethylamine) and cooling to -10–5°C.
1.1.2 Ethynylation
The protected intermediate reacts with acetylene gas in tetrahydrofuran or methyl tert-butyl ether, catalyzed by potassium tert-butoxide (15–30 wt%) at 0–50°C. Neutralization with dilute hydrochloric acid yields 17α-ethynyl-3-ethylenedioxy-19-nor-4-androstenedione.
1.1.3 Hydrolysis
Acid-catalyzed cleavage (5–30% HCl/H2SO4) in acetone or tetrahydrofuran at 0–50°C removes the ketal protecting group. Subsequent neutralization with sodium bicarbonate produces norethindrone.
1.1.4 Esterification
Norethindrone undergoes acetylation via two pathways:
Table 1: Comparative Analysis of Esterification Methods
Deuteration Strategies for Norethindrone-D6
Site-Selective Deuterium Incorporation
Norethindrone-D6 incorporates six deuterium atoms at metabolically stable positions to avoid isotope effects during analytical applications. Key deuteration methods include:
2.1.1 Acid-Catalyzed H/D Exchange
-
Conditions : D2O/H2SO4 (10–30% w/w), 50–80°C, 24–72 hr
-
Sites : Deuterates labile α-hydrogens adjacent to carbonyl groups (C3, C20 positions).
2.1.2 Metal-Catalyzed Deuterogenation
-
Catalysts : Pd/C or Raney nickel in deuterated solvents (CD3OD, DMF-d7)
-
Reaction : Selective deuteration of alkynyl (C17) and methyl (C18) groups under H2/D2 atmosphere.
2.1.3 Enzymatic Deuteration
-
Enzymes : Ketoreductases (KREDs) in D2O buffer systems
-
Specificity : Introduces deuterium at C17 during stereoselective reduction of 17-keto intermediates.
Table 2: Deuteration Efficiency by Method
| Method | Deuterium Incorporation | Reaction Time | Isotopic Purity |
|---|---|---|---|
| Acid-Catalyzed Exchange | 4–5 D atoms | 72 hr | 98.5% |
| Metal-Catalyzed | 6 D atoms | 24 hr | 99.8% |
| Enzymatic | 2–3 D atoms | 48 hr | 97.2% |
Purification and Analytical Characterization
Chromatographic Purification
Crude Norethindrone-D6 undergoes multi-step purification:
Spectroscopic Validation
-
1H NMR (500 MHz, CDCl3) : Disappearance of proton signals at δ 5.75 (C4-H) and δ 3.52 (C17-H) confirms deuteration.
-
HRMS (ESI+) : m/z 341.2351 [M+D]+ (calc. 341.2349), Δ = 0.6 ppm.
Applications in Analytical Chemistry
LC-MS/MS Quantitation
Norethindrone-D6 serves as internal standard in contraceptive hormone panels, enabling precise quantification of norethindrone in human serum:
Table 3: Method Validation Parameters
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Intra-day Precision | 4.2–7.8% CV | ≤15% CV |
| Inter-day Precision | 6.1–9.3% CV | ≤15% CV |
| Accuracy | 94.5–106.2% | 85–115% |
| Extraction Recovery | 88.7 ± 5.2% | ≥70% |
Challenges and Optimization Strategies
Isotopic Dilution Effects
Partial deuteration (<99% D) necessitates rigorous purification to avoid cross-talk between labeled and unlabeled species in MS detection. Advanced techniques include:
Scalability Considerations
Industrial-scale production (kg quantities) requires:
-
Continuous Flow Deuteration : Pd/C-packed reactors with D2 recirculation (10 bar, 80°C).
-
In-line FTIR Monitoring : Tracks deuteration progress through C-D stretching (2100–2300 cm-1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
